molecular formula C22H18BrFN4O4S B11065774 8-{[(6-bromo-1,3-benzodioxol-5-yl)methyl]sulfanyl}-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

8-{[(6-bromo-1,3-benzodioxol-5-yl)methyl]sulfanyl}-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11065774
M. Wt: 533.4 g/mol
InChI Key: CNHHUFWHMKXSIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-{[(6-bromo-1,3-benzodioxol-5-yl)methyl]sulfanyl}-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[(6-bromo-1,3-benzodioxol-5-yl)methyl]sulfanyl}-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves multiple steps, starting with the preparation of key intermediates. One common route involves the bromination of 1,3-benzodioxole-5-carboxaldehyde to obtain 6-bromo-1,3-benzodioxole-5-carboxaldehyde . This intermediate is then subjected to further reactions, including nucleophilic substitution and coupling reactions, to introduce the sulfanyl and fluorobenzyl groups .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-{[(6-bromo-1,3-benzodioxol-5-yl)methyl]sulfanyl}-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield a sulfoxide or sulfone, while substitution of the bromine atom could yield a variety of substituted derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-{[(6-bromo-1,3-benzodioxol-5-yl)methyl]sulfanyl}-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s unique combination of functional groups allows it to engage in multiple types of interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 8-{[(6-bromo-1,3-benzodioxol-5-yl)methyl]sulfanyl}-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione apart is its combination of a purine core with benzodioxole, sulfanyl, and fluorobenzyl groups. This unique structure provides a diverse array of chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C22H18BrFN4O4S

Molecular Weight

533.4 g/mol

IUPAC Name

8-[(6-bromo-1,3-benzodioxol-5-yl)methylsulfanyl]-7-[(2-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C22H18BrFN4O4S/c1-26-19-18(20(29)27(2)22(26)30)28(9-12-5-3-4-6-15(12)24)21(25-19)33-10-13-7-16-17(8-14(13)23)32-11-31-16/h3-8H,9-11H2,1-2H3

InChI Key

CNHHUFWHMKXSIO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC3=CC4=C(C=C3Br)OCO4)CC5=CC=CC=C5F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.